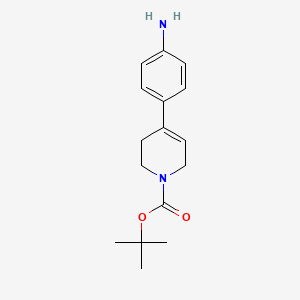
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as A-381393, is a selective antagonist of the dopamine D4 receptor. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders.
Mecanismo De Acción
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in synaptic plasticity, neuronal excitability, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, regulation of glutamate and GABA transmission, and modulation of intracellular signaling pathways. It has also been found to alter the expression of genes and proteins involved in synaptic plasticity, neuronal survival, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in lab experiments is its high affinity and selectivity for the dopamine D4 receptor, which allows for precise modulation of this target. However, its relatively low solubility and stability can pose challenges in terms of formulation and storage. Additionally, its effects may be influenced by factors such as receptor desensitization, ligand bias, and off-target effects.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, including:
1. Further elucidation of its mechanism of action and downstream signaling pathways.
2. Evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of schizophrenia, addiction, and other psychiatric disorders.
3. Development of novel formulations and delivery methods to improve its solubility, stability, and bioavailability.
4. Investigation of its potential as a tool compound for studying the role of the dopamine D4 receptor in normal and pathological brain function.
5. Exploration of its effects on other neurotransmitter systems and their interactions with the dopamine D4 receptor.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognitive function. This compound has also been found to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSOOBVWRVUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697034 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873454-43-4 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

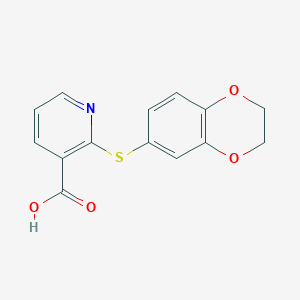
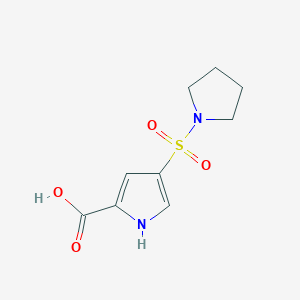
![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
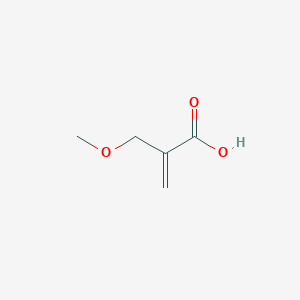
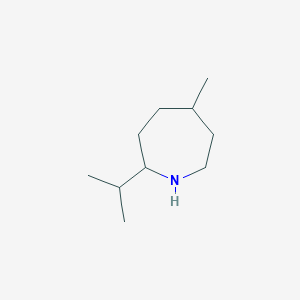
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)

![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
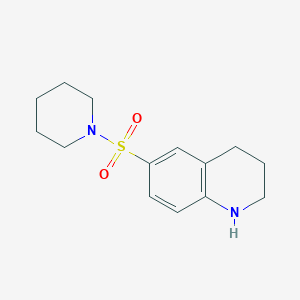
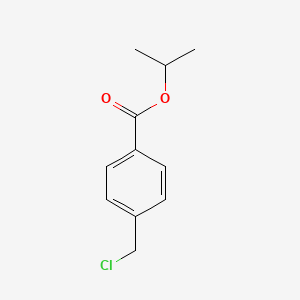
amine](/img/structure/B3388402.png)
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)